N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 946381-35-7
VCID: VC5195217
InChI: InChI=1S/C15H14N4OS2/c1-9-17-13-14(22-9)12(10-6-4-3-5-7-10)18-19-15(13)21-8-11(20)16-2/h3-7H,8H2,1-2H3,(H,16,20)
SMILES: CC1=NC2=C(S1)C(=NN=C2SCC(=O)NC)C3=CC=CC=C3
Molecular Formula: C15H14N4OS2
Molecular Weight: 330.42

N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide

CAS No.: 946381-35-7

Cat. No.: VC5195217

Molecular Formula: C15H14N4OS2

Molecular Weight: 330.42

* For research use only. Not for human or veterinary use.

N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide - 946381-35-7

Specification

CAS No. 946381-35-7
Molecular Formula C15H14N4OS2
Molecular Weight 330.42
IUPAC Name N-methyl-2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C15H14N4OS2/c1-9-17-13-14(22-9)12(10-6-4-3-5-7-10)18-19-15(13)21-8-11(20)16-2/h3-7H,8H2,1-2H3,(H,16,20)
Standard InChI Key NZRNACIJYCTNAN-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C(=NN=C2SCC(=O)NC)C3=CC=CC=C3

Introduction

The compound N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide represents a novel chemical entity with potential applications in pharmacology and medicinal chemistry. It belongs to the class of thiazolo[4,5-d]pyridazinones, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed synthesis, structural analysis, and potential biological implications of this compound.

Structural Overview

The compound features a thiazolo[4,5-d]pyridazinone core with substitutions that enhance its chemical and biological properties:

  • Molecular Formula: C15H15N3OSC_{15}H_{15}N_3OS

  • Molecular Weight: Approximately 285 g/mol

  • Key Functional Groups:

    • A thioacetamide moiety.

    • A phenyl group at position 7 of the thiazolo-pyridazinone ring.

    • A methyl substitution at position 2 of the thiazole ring.

This structure is significant due to the synergistic effects of the thiazole and pyridazinone fragments, which are known to contribute to bioactivity.

Synthesis

The synthesis of N-methyl-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide can be achieved using a multi-step reaction involving:

  • Formation of Thiazolo[4,5-d]pyridazinone Core:

    • Reacting methyl esters of thiazole derivatives with hydrazine hydrate to form the pyridazinone ring .

  • Thioacetamide Substitution:

    • Introducing the thio group via an alkylation reaction using methyl bromoacetate or similar reagents .

  • Final Methylation:

    • Methylation of the amide nitrogen using methyl iodide or dimethyl sulfate under basic conditions.

The reactions are typically carried out in ethanol or DMF solvents under reflux conditions.

Analytical Data

The compound is characterized using advanced spectroscopic techniques:

TechniqueKey Observations
1H-NMR (DMSO-d6)Peaks corresponding to aromatic protons (7–8 ppm), methyl groups (~2 ppm), and NH.
13C-NMRSignals for carbonyl carbon (~170 ppm), aromatic carbons (120–140 ppm).
Mass SpectrometryMolecular ion peak at m/z=285m/z = 285, confirming molecular weight .
IR SpectroscopyStretching vibrations for C=O (~1650 cm1^{-1}) and C-S (~600 cm1^{-1}).

Anti-inflammatory Activity

Compounds with similar thiazolo[4,5-d]pyridazinone scaffolds have demonstrated significant anti-inflammatory effects by inhibiting COX enzymes and reducing prostaglandin synthesis .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The sulfur-containing moiety enhances interaction with microbial enzymes .

Anticancer Potential

Preliminary studies on related compounds suggest cytotoxic effects against breast adenocarcinoma cell lines (e.g., MCF7), likely through apoptosis induction .

Comparative Analysis with Related Compounds

Compound NameActivity ProfileStructural Features
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamideAntimicrobial and antiproliferative Bromophenyl substitution enhances activity
N-(6-Morpholinopyridin)-AcetamideCytotoxic against HepG2 and MDA-MB231 Imidazo-thiazole scaffold
N-Methyl-Thiazolo[4,5-d]pyridazinone DerivativesAnti-inflammatory and analgesic Combination of thiazole and pyridazinone core

Potential Applications

  • Drug Development:

    • Anti-inflammatory agents targeting COX pathways.

    • Antimicrobial drugs for resistant bacterial strains.

    • Chemotherapeutic agents for specific cancers.

  • Molecular Probes:

    • Studying enzyme interactions due to its sulfur-containing functional group.

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